N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide

Medicinal chemistry SAR exploration Scaffold diversity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide (CAS 2034564-47-9, C20H20N2O6, MW 384.4) is a research-grade compound with ≥95% purity (HPLC). It combines a 2,4-dioxo-1,3-oxazolidine core with a phenylethyl linker and a 2,4-dimethoxybenzamide moiety, offering intermediate lipophilicity (XLogP3-AA 2.2), 6 H-bond acceptors, and 7 rotatable bonds – parameters that make it ideal for calibrating in silico permeability models and probing conformational effects on target engagement. Its structural distinctiveness from simpler benzamide or picolinamide analogs supports systematic SAR profiling, scaffold-hopping studies, and early-stage viability screening. Procure this compound to generate the comparative datasets essential for informed lead optimization.

Molecular Formula C20H20N2O6
Molecular Weight 384.388
CAS No. 2034564-47-9
Cat. No. B2839917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide
CAS2034564-47-9
Molecular FormulaC20H20N2O6
Molecular Weight384.388
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)OC
InChIInChI=1S/C20H20N2O6/c1-26-14-8-9-15(17(10-14)27-2)19(24)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-20(22)25/h3-10,16H,11-12H2,1-2H3,(H,21,24)
InChIKeyMZMMVNBCBGDLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.01 g / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide (CAS 2034564-47-9): Chemical Identity & Core Physicochemical Profile for Research Procurement


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide (CAS 2034564-47-9, molecular formula C20H20N2O6, MW 384.4 g/mol) is a synthetic small molecule combining a 2,4-dioxo-1,3-oxazolidine heterocycle, a phenylethyl linker, and a 2,4-dimethoxybenzamide moiety [1]. The compound is cataloged in PubChem (CID 91630077) with a computed XLogP3-AA of 2.2, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 7 rotatable bonds [1]. It is primarily distributed as a research-grade chemical by specialized building-block suppliers, with reported purities ≥95% (HPLC) . No formal regulatory approval or assigned therapeutic indication exists for this compound; its value is confined to early-stage discovery research and structure–activity relationship (SAR) exploration.

Why Analogs of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide Cannot Be Freely Substituted in Research Protocols


The 2,4-dioxo-1,3-oxazolidine pharmacophore is highly sensitive to N- and ring-substitution patterns, which govern target binding, metabolic stability, and solubility [1]. In closely related series, replacing the 2,4-dimethoxybenzamide group with unsubstituted or differently substituted benzamides (e.g., picolinamide, cyclopropanecarboxamide, thiophene-acetamide) has been shown to alter in vitro activity profiles by more than an order of magnitude . Consequently, procurement decisions that rely on structural similarity alone—without direct head-to-head quantitative evidence—risk introducing uncontrolled variables into SAR campaigns, biological screening, or patent-defensive work. The following evidence guide establishes the quantifiable dimensions where this specific compound differs from its nearest chemical neighbors.

Procurement-Guiding Quantitative Evidence for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide


Structural Topology Divergence from the Nearest 2,4-Dioxooxazolidine-3-yl Phenylethyl Analogs

In the sub-series of compounds sharing the 2,4-dioxooxazolidin-3-yl phenylethyl core, the 2,4-dimethoxybenzamide substituent introduces a distinct hydrogen-bonding and steric profile compared to commonly listed analogs carrying picolinamide, cyclopropanecarboxamide, thiophene-3-acetamide, or 8-methoxy-2-oxo-2H-chromene-3-carboxamide groups [1]. No direct head-to-head bioassay comparison between the target compound and these analogs has been published in peer-reviewed literature; therefore, differentiation rests on physicochemical descriptor differences and class-level SAR inference.

Medicinal chemistry SAR exploration Scaffold diversity

Lipophilicity Differential vs. 2,4-Dimethoxybenzamide and Oxazolidinone Fragment Controls

The computed XLogP3-AA of 2.2 places the compound in a lipophilicity range distinct from the standalone 2,4-dimethoxybenzamide fragment (estimated logP ~0.8–1.0) and the unsubstituted 2,4-dioxooxazolidine core (estimated logP ~0.5 to −0.5) [1]. This balanced logP is characteristic of molecules designed to cross lipid bilayers while retaining aqueous solubility sufficient for biochemical assay conditions [2].

ADME prediction Physicochemical profiling Fragment-based drug discovery

Reported Antiproliferative Activity in MCF-7 Breast Cancer Cells vs. Vehicle Control

A single-source report indicates that the compound reduced MCF-7 cell viability with an IC50 of 15 µM after 48 h of treatment, compared to vehicle-treated controls showing 100% viability . No comparison data against a structurally defined analog (e.g., N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide) or a clinical reference agent were provided in the same report. This data point cannot be verified against peer-reviewed publications; it is offered here strictly as supporting evidence for researchers designing follow-up viability screens.

Anticancer screening Cytotoxicity assay Early drug discovery

Rotatable Bond Count and Conformational Flexibility vs. Rigid Oxazolidinone Analogs

With 7 rotatable bonds, the target compound occupies a conformational flexibility window distinct from more constrained oxazolidinone derivatives such as linezolid (4 rotatable bonds) and from fully flexible benzamide-peptide hybrids (typically >10 rotatable bonds) [1]. This intermediate flexibility is associated with a moderate entropy penalty upon binding, which can be advantageous for achieving selectivity without sacrificing binding affinity [2].

Conformational analysis Molecular docking Entropy-driven binding

Scientifically Justified Application Scenarios for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide


Structure–Activity Relationship (SAR) Expansion Around the 2,4-Dioxooxazolidine Pharmacophore

Medicinal chemistry teams exploring oxazolidinone-based inhibitors can integrate this compound as a building block to probe the effect of the 2,4-dimethoxybenzamide terminus on target engagement. The documented increase in H-bond acceptor count (6 vs. 4–5 in picolinamide and cyclopropanecarboxamide analogs) and intermediate lipophilicity (XLogP3-AA 2.2) relative to fragments provide rationale for systematic SAR profiling [1]. Researchers should measure target binding (e.g., IC50, Kd) in direct head-to-head experiments with the closest commercially available analogs to generate the comparative datasets currently absent from the public domain.

Preliminary Anticancer Screening in Breast Cancer Cell Lines

Based on the single-source report of MCF-7 cytotoxicity (IC50 = 15 µM at 48 h) [1], this compound may serve as a starting point for viability-based screening campaigns. However, users must independently replicate the observation and include appropriate reference compounds (e.g., doxorubicin, tamoxifen) and structurally matched inactive analogs to establish selectivity. Procurement should be accompanied by a commitment to generate publicly available, comparative data.

Physicochemical Probe for Membrane Permeability and Solubility Optimization

With a computed logP of 2.2 and 7 rotatable bonds, the compound occupies a desirable 'drug-like' space for permeability studies (e.g., PAMPA, Caco-2). Its intermediate flexibility and moderate H-bond donor/acceptor profile make it suitable as a calibration standard for in silico models predicting passive diffusion and solubility [1][2]. Comparisons with more rigid oxazolidinones (e.g., linezolid, 4 rotatable bonds) can illuminate the role of conformational entropy in membrane transit.

Fragment Elaboration and Scaffold-Hopping Campaigns

The compound retains the 2,4-dioxooxazolidine core common to several biologically active series (antibacterial, anti-inflammatory) while appending a dimethoxybenzamide extension. This positions it as a useful intermediate for fragment-growing and scaffold-hopping strategies aimed at improving potency or selectivity over established oxazolidinone drugs [1]. Researchers can use it to assess whether the dimethoxybenzamide moiety imparts novel binding interactions not achievable with simpler benzamide or heteroaryl replacements.

Quote Request

Request a Quote for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.